LogP vs. 4-Fluoro-2-methylphenol
The consensus octanol-water partition coefficient (LogP) of 4-(4-fluorophenyl)-2-methylphenol, computed as XLogP3 = 3.7 or LogP = 3.50672 , is significantly higher than the reported LogP range of 4-fluoro-2-methylphenol (1.84–2.23) [1]. This difference of approximately 1.5–1.9 log units translates to roughly a 30- to 80-fold theoretical increase in lipophilicity, directly impacting membrane permeability and organic-phase partitioning.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.7; LogP = 3.50672 |
| Comparator Or Baseline | 4-Fluoro-2-methylphenol: LogP = 1.84 (BOC Sciences) to 2.23 (Chemsrc) |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.9 log units |
| Conditions | In silico prediction; XLogP3 and consensus LogP algorithms applied to both compounds |
Why This Matters
For procurement decisions, this large lipophilicity difference means the two compounds cannot be used interchangeably in medicinal chemistry campaigns, permeability assays, or formulation studies without altering distribution and absorption profiles.
- [1] ChemicalBook. 4-Fluoro-2-methylphenol (CAS 452-72-2). Physicochemical Property Data. Available at: https://www.chemicalbook.cn/CAS_452-72-2.htm View Source
